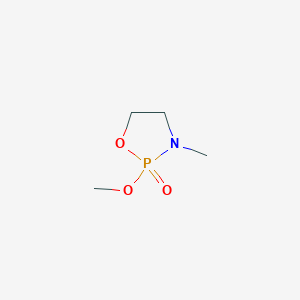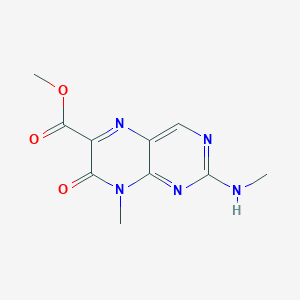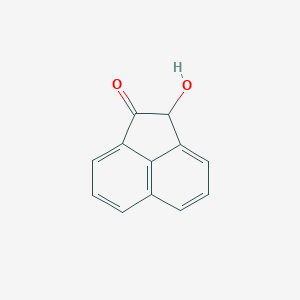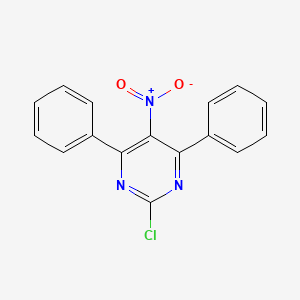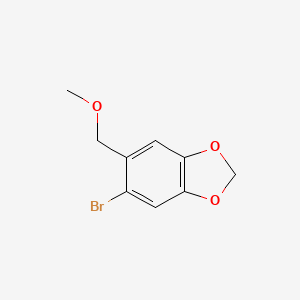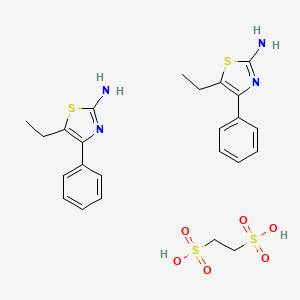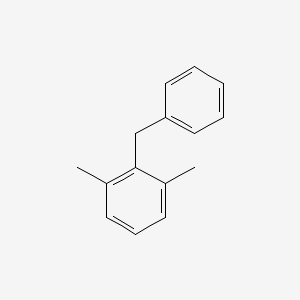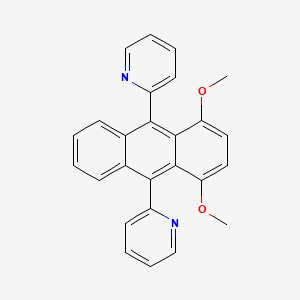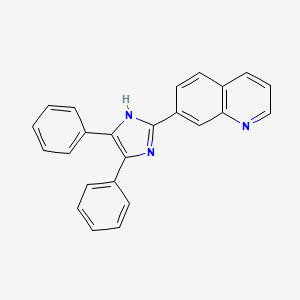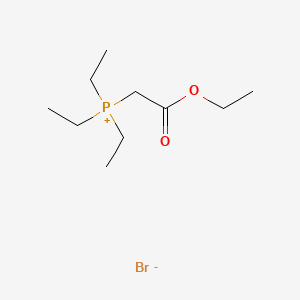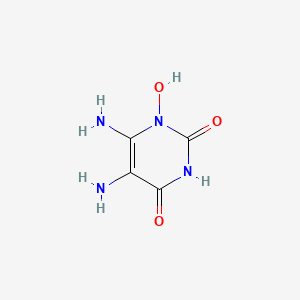
2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1-hydroxy- is a derivative of pyrimidinedione, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1-hydroxy- typically involves multi-step organic reactions. Common starting materials include pyrimidine derivatives, which undergo nitration, reduction, and hydrolysis to introduce the amino and hydroxy groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like crystallization and chromatography are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1-hydroxy- can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro or nitroso derivatives.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using halogenating agents like chlorine or bromine, followed by nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce fully reduced amino compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1-hydroxy- involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: Lacks the amino and hydroxy groups, resulting in different chemical properties.
5,6-Diamino-2,4(1H,3H)-Pyrimidinedione: Similar structure but without the hydroxy group.
1-Hydroxy-2,4(1H,3H)-Pyrimidinedione: Lacks the amino groups.
Propriétés
Numéro CAS |
37440-37-2 |
|---|---|
Formule moléculaire |
C4H6N4O3 |
Poids moléculaire |
158.12 g/mol |
Nom IUPAC |
5,6-diamino-1-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C4H6N4O3/c5-1-2(6)8(11)4(10)7-3(1)9/h11H,5-6H2,(H,7,9,10) |
Clé InChI |
VMZLHSALBZIASE-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N(C(=O)NC1=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)
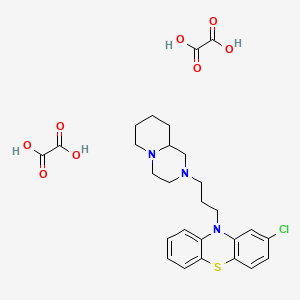
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
